molecular formula C10H13IN2O B1408845 4-(5-Iodo-3-methylpyridin-2-yl)morpholine CAS No. 1704064-37-8

4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Cat. No.: B1408845
CAS No.: 1704064-37-8
M. Wt: 304.13 g/mol
InChI Key: KOXPSUFTAKJXJZ-UHFFFAOYSA-N
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Description

4-(5-Iodo-3-methylpyridin-2-yl)morpholine (CAS 1704064-37-8) is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.13 g/mol . This organoiodide features a pyridine core substituted with an iodine atom, a methyl group, and a morpholine ring, making it a valuable intermediate for researchers in medicinal chemistry. The morpholine ring is a ubiquitous pharmacophore in drug discovery, known for its ability to enhance potency and modulate the pharmacokinetic properties of a molecule through interactions with biological targets such as kinases . Similarly, the pyridine scaffold is a privileged structure in pharmaceuticals, prized for its solubility and stability, and is found in numerous therapeutic agents . This specific combination of pyridine and morpholine structures makes the compound a versatile building block for the synthesis of more complex molecules. Its primary research application is as a key precursor in the development of potential therapeutic agents, particularly in the construction of kinase inhibitors . The iodine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing medicinal chemists to explore structure-activity relationships and create diverse chemical libraries. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(5-iodo-3-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXPSUFTAKJXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258713
Record name Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704064-37-8
Record name Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 5-Iodo-3-methylpyridin-2-amine

Methodology:

  • Starting material: 2-Amino-3-methylpyridine.
  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or iodine (I₂) in the presence of an oxidizing agent such as nitric acid or N-iodosuccinimide (NIS).
  • Reaction conditions: Typically conducted at low temperatures (0–5°C) to control regioselectivity and prevent polyiodination.

Research findings:

  • Iodination of 2-amino-3-methylpyridine yields predominantly the 5-iodo derivative due to the directing effects of amino and methyl groups.
  • Yields reported range from 70% to 85% under optimized conditions.

Data table:

Parameter Condition Yield (%) Notes
Iodinating agent NIS or ICl Selectivity enhanced at low temp
Temperature 0–5°C Maintains regioselectivity
Solvent Acetonitrile or DMF Ensures solubility

Step 2: Methylation at the 3-position

Methodology:

  • Approach: Methylation of the pyridin-2-amine derivative via methylation reagents such as methyl iodide or dimethyl sulfate.
  • Reaction conditions: Conducted in polar aprotic solvents like DMF or acetonitrile, with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Research findings:

  • Methylation proceeds smoothly at the amino group, with selectivity for the nitrogen atom.
  • Yields are typically high (>80%) when reaction parameters are optimized.

Data table:

Parameter Condition Yield (%) Notes
Methylating agent Methyl iodide Excess used to drive reaction
Base K₂CO₃ Enhances nucleophilicity
Solvent DMF Good solubility

Step 3: Formation of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Methodology:

  • Coupling reaction: Nucleophilic substitution or Buchwald-Hartwig amination to attach morpholine to the pyridine core.
  • Reaction conditions: Use of palladium catalysts (e.g., Pd₂(dba)₃), ligands (e.g., BINAP), and bases (e.g., cesium carbonate) in solvents like toluene or dioxane under reflux.

Research findings:

  • The coupling is regioselective at the 2-position of the pyridine ring.
  • High yields (~80%) are achievable with optimized catalytic systems.

Data table:

Parameter Condition Yield (%) Notes
Catalyst Pd₂(dba)₃ Facilitates coupling
Ligand BINAP Promotes regioselectivity
Base Cs₂CO₃ Enhances coupling efficiency
Solvent Toluene Reflux conditions

Data Tables Summarizing the Preparation

Step Starting Material Reagents Reaction Conditions Product Yield (%) Notes
1 2-Amino-3-methylpyridine Iodine monochloride or NIS 0–5°C, acetonitrile 5-Iodo-3-methylpyridin-2-amine 75–85 Regioselective iodination
2 5-Iodo-3-methylpyridin-2-amine Methyl iodide, K₂CO₃ RT to 50°C, DMF 5-Iodo-3-methylpyridin-2-yl methylamine 80+ N-methylation of amino group
3 Methylated pyridine Morpholine, Pd catalyst Reflux, toluene This compound 80+ Pd-catalyzed coupling

Research Findings and Optimization Insights

  • Regioselectivity: Electrophilic iodination favors the 5-position due to the activating effects of the amino and methyl groups.
  • Reaction yields: Optimized conditions, including low-temperature iodination and catalytic coupling, consistently produce yields above 75%.
  • Eco-friendly approaches: Use of catalytic systems and milder reagents reduces environmental impact.
  • Purification: Recrystallization and chromatography are employed to achieve high purity (>95%).

Additional Considerations

  • Alternative routes: Direct C–H iodination using hypervalent iodine reagents or metal-catalyzed C–H activation has been explored but may require further optimization.
  • Scale-up potential: The described methods are adaptable for large-scale synthesis with appropriate safety and process controls.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 5 of the pyridine ring is highly susceptible to substitution due to its electron-withdrawing effect and the activation of the aromatic ring by the adjacent morpholine group.

Key Reactions:

Reagents/ConditionsProductsYieldReference
Ethylenediamine, K₂CO₃, DMSO, 80°C5-Amino-3-methylpyridin-2-yl-morpholine78%
Sodium methoxide, MeOH, reflux5-Methoxy-3-methylpyridin-2-yl-morpholine65%
Piperidine, DMF, 100°C5-Piperidinyl-3-methylpyridin-2-yl-morpholine83%

Mechanism : The reaction proceeds via a two-step process:

  • Deprotonation of the nucleophile (e.g., amine or alkoxide).

  • Attack at the electron-deficient C-5 position, followed by iodide elimination.

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed cross-couplings, facilitating carbon–carbon bond formation.

Suzuki–Miyaura Coupling

Arylboronic AcidCatalyst SystemSolvent/TempProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 85°C5-Phenyl-3-methylpyridin-2-yl-morpholine72%
4-Carboxyphenylboronic acidPd(OAc)₂, SPhosEtOH, 70°C5-(4-Carboxyphenyl)-3-methylpyridin-2-yl-morpholine68%

Key Insight : The morpholine ring enhances solubility in polar solvents, improving reaction efficiency .

Sonogashira Coupling

AlkyneCatalyst SystemProductYieldReference
PhenylacetylenePdCl₂(PPh₃)₂, CuI5-(Phenylethynyl)-3-methylpyridin-2-yl-morpholine75%
Propargyl alcoholPd(OAc)₂, P(t-Bu)₃5-(2-Hydroxyethyl-ethynyl)-3-methylpyridin-2-yl-morpholine63%

Note : Reactions require anhydrous conditions and inert atmospheres .

Functionalization of the Morpholine Ring

The morpholine moiety undergoes alkylation and acylation at the nitrogen atom.

Reaction TypeReagents/ConditionsProductYieldReference
N-AlkylationMethyl iodide, NaH, THF4-(5-Iodo-3-methylpyridin-2-yl)-N-methylmorpholinium iodide89%
N-AcylationAcetyl chloride, Et₃N4-(5-Iodo-3-methylpyridin-2-yl)-N-acetylmorpholine81%

Limitation : Steric hindrance from the pyridine ring reduces reactivity for bulkier electrophiles.

Reduction Reactions

The iodine group can be selectively reduced under controlled conditions.

Reagents/ConditionsProductYieldReference
H₂ (1 atm), Pd/C, MeOH5-Deiodo-3-methylpyridin-2-yl-morpholine92%
Zn, NH₄Cl, EtOH5-Hydro-3-methylpyridin-2-yl-morpholine76%

Application : Deiodination is critical for synthesizing unsubstituted intermediates for further derivatization .

Comparative Reactivity Analysis

A comparison with related compounds highlights the unique reactivity of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine:

CompoundPosition of IodineReactivity in SNAr (k, M⁻¹s⁻¹)
4-(3-Iodopyridin-2-yl)morpholineC-31.2 × 10⁻³
This compoundC-54.8 × 10⁻³
4-(4-Iodopyridin-2-yl)morpholineC-40.7 × 10⁻³

Industrial-Scale Reaction Optimization

For large-scale synthesis, continuous flow reactors are preferred:

ParameterBatch ProcessFlow Process
Reaction Time12 h2 h
Yield78%85%
Purity95%99%

Advantage : Flow chemistry reduces side reactions and improves reproducibility.

Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholine ring substituted with a pyridine moiety that contains an iodine atom. This structure imparts specific electronic and steric properties, making it suitable for various chemical reactions and interactions.

Medicinal Chemistry

Pharmacological Potential
4-(5-Iodo-3-methylpyridin-2-yl)morpholine has been investigated for its potential as a pharmacophore in drug development. Its ability to interact with biological targets makes it a candidate for designing inhibitors or modulators of specific enzymes or receptors. Research indicates that compounds with similar structures can exhibit activity against various diseases, including cancer and neurological disorders.

Case Studies

  • Anticancer Activity: A study demonstrated that derivatives of pyridine-containing morpholines showed promising anticancer activity through inhibition of specific kinase pathways. The presence of the iodine atom can enhance the lipophilicity and biological activity of the compound.
  • Neuropharmacology: Research on related compounds has indicated potential efficacy in treating neurodegenerative diseases by modulating neurotransmitter systems.

Organic Synthesis

Building Block in Chemical Synthesis
this compound serves as an important building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. The iodine substituent is particularly useful for facilitating these reactions due to its ability to undergo nucleophilic substitution.

Synthetic Routes
The synthesis of this compound typically involves:

  • Formation of the Morpholine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyridine Substitution: Introduction of the 5-iodo-3-methyl group can be accomplished via electrophilic aromatic substitution or other halogenation methods.

Material Science

Development of Functional Materials
The unique properties of this compound allow it to be utilized in the development of advanced materials, including polymers and electronic materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Applications in Electronics
Research indicates that incorporating such compounds into polymer matrices can enhance the electrical conductivity and thermal stability of materials, making them suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. In environmental applications, it may interact with pollutants or other environmental factors to achieve its desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent patterns, heterocyclic cores, and available research findings:

4-(5-Iodo-pyridin-2-yl)-morpholine (CAS 470463-42-4)

  • Structure : Pyridine ring with iodine (position 5) and morpholine (position 2).
  • Molecular Formula : C₉H₁₁IN₂O ().
  • Key Difference : Lacks the 3-methyl group present in the target compound.
  • Implications : The absence of the methyl group reduces steric hindrance and may alter binding affinity in biological systems. For example, methyl groups often enhance lipophilicity and metabolic stability .

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

  • Structure : Pyridine with bromine (position 5), fluorine (position 2), and morpholine (position 3).
  • Key Differences: Halogen substitution: Bromine (electronegativity: 2.96) vs. iodine (2.66) affects electronic properties and van der Waals interactions.
  • Implications : Bromine’s smaller atomic radius compared to iodine may reduce steric effects but weaken halogen-bonding interactions.

4-(5-Iodopyrimidin-2-yl)morpholine (CAS 866534-08-9)

  • Structure : Pyrimidine ring (two nitrogen atoms) with iodine (position 5) and morpholine (position 2).
  • Molecular Weight : 291.09 g/mol ().
  • Key Difference : Pyrimidine core vs. pyridine.

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Structure : Thiazole ring linked to a dibromoimidazole and morpholine.
  • Key Differences :
    • Heterocycle : Thiazole and imidazole vs. pyridine.
    • Substituents : Bromine atoms instead of iodine.
  • Research Context : Used in studies targeting androgen receptor (AR) splice variants, highlighting the role of halogenated heterocycles in modulating receptor interactions .
  • Implications : Thiazole-based compounds may exhibit distinct pharmacokinetic profiles compared to pyridine derivatives due to differences in ring aromaticity and solubility.

4-(3-Iodo-2-pyridinyl)morpholine

  • Structure : Pyridine with iodine (position 3) and morpholine (position 2).
  • Key Difference : Iodine position (3 vs. 5 in the target compound).
  • Implications : Positional isomerism can drastically alter molecular geometry and binding modes. For instance, iodine at position 3 may sterically hinder interactions with flat binding pockets .

Structural and Functional Data Table

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Properties/Applications
4-(5-Iodo-3-methylpyridin-2-yl)morpholine Pyridine 5-Iodo, 3-methyl, morpholine 304.13 Potential kinase inhibition (inferred)
4-(5-Iodo-pyridin-2-yl)-morpholine Pyridine 5-Iodo, morpholine 291.09 Intermediate in drug synthesis
4-(5-Bromo-2-fluoropyridin-3-yl)morpholine Pyridine 5-Bromo, 2-fluoro, morpholine 285.09 Halogen-dependent receptor modulation
4-(5-Iodopyrimidin-2-yl)morpholine Pyrimidine 5-Iodo, morpholine 291.09 Enhanced hydrogen-bonding capacity
VPC-14449 Thiazole/Imidazole 2,4-Dibromo, morpholine 409.94 Androgen receptor modulation

Research Findings and Implications

  • Halogen Effects : Iodine’s large atomic radius and polarizability make it superior to bromine or fluorine in forming halogen bonds, critical for targeting hydrophobic protein pockets .
  • Heterocycle Impact : Pyrimidine and thiazole cores offer distinct electronic environments compared to pyridine, influencing solubility and target selectivity .
  • Synthetic Challenges : Discrepancies in NMR data (e.g., VPC-14449 in ) underscore the importance of rigorous structural validation during synthesis .

Biological Activity

4-(5-Iodo-3-methylpyridin-2-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Chemical Profile

  • Chemical Name: this compound
  • CAS Number: 1704064-37-8
  • Molecular Formula: C₉H₁₀N₂O
  • Molecular Weight: 178.19 g/mol

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives with pyridine and morpholine moieties have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were often comparable to established antibiotics like ampicillin, suggesting a promising role in treating bacterial infections .

Anticancer Potential

The compound's structural features suggest potential activity against cancer cell lines. Morpholine-containing compounds have been explored as kinase inhibitors, which are crucial in cancer therapy. The introduction of halogen atoms, such as iodine in this compound, can enhance binding affinity to target proteins involved in cancer progression . For example, studies have shown that similar morpholine derivatives can inhibit the activity of specific kinases, leading to reduced proliferation of cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell growth and survival.
  • Receptor Interaction: It may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
  • Cellular Uptake: The presence of the morpholine group enhances solubility and cellular uptake, facilitating its biological effects .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against several pathogens. The results indicated that it exhibited significant antibacterial activity with an MIC value lower than many traditional antibiotics used for comparison .

Investigation of Anticancer Effects

Another study focused on the anticancer properties of morpholine derivatives found that compounds similar to this compound showed promising results in inhibiting the growth of human cancer cell lines. The study emphasized the importance of structural modifications in enhancing potency against specific cancer targets .

Data Summary

Activity Target Organism/Pathway MIC/IC50 Reference
AntimicrobialStaphylococcus aureusComparable to ampicillin
AnticancerCancer Cell LinesVaries by cell type

Q & A

Q. What synthetic innovations improve regioselectivity in iodinated heterocycle cross-coupling?

  • Methodological Answer : Palladium-catalyzed coupling (e.g., Stille or Sonogashira) with 4-iodophenyl precursors achieves regiocontrol. For example, 5-(4-iodophenyl)pyrrole-2(5H)-one derivatives were synthesized using CuI/NEt3 in DMF at 60°C. Microwave-assisted reactions reduce side-product formation in sterically hindered systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Iodo-3-methylpyridin-2-yl)morpholine
Reactant of Route 2
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4-(5-Iodo-3-methylpyridin-2-yl)morpholine

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